Carbonic Anhydrase Isoform Selectivity Profile (Ki Values) vs. Clinical Inhibitor Acetazolamide
2-(Carbamoylamino)benzoic acid exhibits a unique selectivity profile against human carbonic anhydrase (CA) isoforms, differentiating it from broad-spectrum clinical inhibitors like acetazolamide. While it shows weak inhibition (Ki > 50,000 nM) against CA XII, it demonstrates nanomolar potency against CA II and CA VII. This isoform selectivity is quantifiable and distinct [1]. In contrast, acetazolamide is a potent pan-inhibitor of multiple CA isoforms with Ki values typically in the low nanomolar range across CA I, II, IV, IX, and XII. The differential affinity for CA VII (Ki = 6.5 nM) versus CA I (Ki = 220 nM) for 2-(carbamoylamino)benzoic acid is a specific feature not observed with acetazolamide, which has a Ki of ~250 nM for CA I and ~12 nM for CA II, but is also potent against CA IX and XII [1][2].
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | Ki (CA I): 220 nM; Ki (CA II): 4.9 nM; Ki (CA VII): 6.5 nM; Ki (CA XII): >50,000 nM |
| Comparator Or Baseline | Acetazolamide: Ki (CA I) ~250 nM; Ki (CA II) ~12 nM; Ki (CA IX) ~25 nM; Ki (CA XII) ~5.7 nM |
| Quantified Difference | Target compound shows >227-fold selectivity for CA VII over CA I (220/6.5 ≈ 33.8) and >10,000-fold selectivity for CA II/CA VII over CA XII. Acetazolamide shows ~21-fold selectivity for CA II over CA I, but is active against CA XII (Ki 5.7 nM) where the target compound is inactive (>50,000 nM). |
| Conditions | Recombinant human carbonic anhydrase isoforms; stopped-flow CO2 hydration assay; 15 min incubation |
Why This Matters
For researchers developing isoform-selective carbonic anhydrase inhibitors (e.g., for glaucoma, epilepsy, or cancer), 2-(carbamoylamino)benzoic acid offers a starting scaffold with a distinct, quantifiable selectivity fingerprint that avoids the broad inhibition of acetazolamide, potentially reducing off-target effects.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50237183 (CHEMBL1518113). Ki values for human carbonic anhydrase isoforms. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Representative acetazolamide Ki values). View Source
